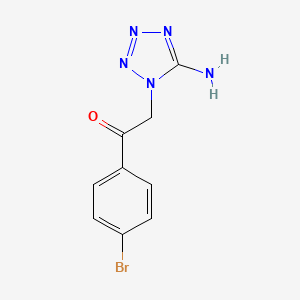![molecular formula C21H20N4S B14126479 (2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126479.png)
(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound characterized by its unique structure, which includes a thiazole ring and multiple dimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethylphenyl groups. Common reagents used in these reactions include thioamides, hydrazines, and cyanides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Researchers may study its pharmacokinetics, pharmacodynamics, and potential as a drug candidate for various diseases.
Industry
In the industrial sector, (Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl chloride
- (Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl bromide
- (Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl iodide
Uniqueness
The uniqueness of (Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and drugs.
Propriétés
Formule moléculaire |
C21H20N4S |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
(2E)-N-(2,3-dimethylanilino)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C21H20N4S/c1-13-8-9-17(15(3)10-13)20-12-26-21(23-20)19(11-22)25-24-18-7-5-6-14(2)16(18)4/h5-10,12,24H,1-4H3/b25-19+ |
Clé InChI |
OZYSBVQJXQKBOO-NCELDCMTSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=CC(=C3C)C)/C#N)C |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC(=C3C)C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine](/img/structure/B14126414.png)



![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126427.png)
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide](/img/structure/B14126431.png)

![8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14126448.png)

![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]butyl tetradecanoate](/img/structure/B14126462.png)



